[Lys3]-Bombesin

GRPR binding affinity competitive radioligand assay PC-3 prostate cancer cells

[Lys3]-Bombesin (CAS 66839-66-5, molecular formula C₇₁H₁₁₀N₂₂O₁₈S, MW 1591.8 g/mol) is a synthetic 14‑amino‑acid bombesin analog in which the naturally occurring Arg³ is substituted by Lys³, introducing a primary ε‑amino group for bioconjugation without disrupting the C‑terminal receptor‑binding motif. Bombesin and its mammalian homolog gastrin‑releasing peptide (GRP) bind the gastrin‑releasing peptide receptor (GRPR, also designated BB₂) with high affinity, and GRPR is overexpressed in prostate, breast, small‑cell lung, and pancreatic cancers.

Molecular Formula C71H110N22O18S
Molecular Weight 1591.8 g/mol
Cat. No. B12387792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Lys3]-Bombesin
Molecular FormulaC71H110N22O18S
Molecular Weight1591.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4
InChIInChI=1S/C71H110N22O18S/c1-35(2)25-48(90-63(103)44(15-11-12-23-72)87-65(105)46(16-19-53(73)94)88-64(104)45-18-21-56(97)83-45)62(102)79-32-57(98)85-52(29-55(75)96)70(110)89-47(17-20-54(74)95)66(106)92-50(27-39-30-78-42-14-10-9-13-41(39)42)67(107)82-38(7)61(101)93-59(37(5)6)71(111)80-33-58(99)84-51(28-40-31-77-34-81-40)69(109)91-49(26-36(3)4)68(108)86-43(60(76)100)22-24-112-8/h9-10,13-14,30-31,34-38,43-52,59,78H,11-12,15-29,32-33,72H2,1-8H3,(H2,73,94)(H2,74,95)(H2,75,96)(H2,76,100)(H,77,81)(H,79,102)(H,80,111)(H,82,107)(H,83,97)(H,84,99)(H,85,98)(H,86,108)(H,87,105)(H,88,104)(H,89,110)(H,90,103)(H,91,109)(H,92,106)(H,93,101)/t38-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,59-/m0/s1
InChIKeyDXMFSGIDMUPBCC-FPFNSDSHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

[Lys3]-Bombesin for GRPR-Targeted Imaging and Theranostics: Procurement-Grade Peptide Comparator Overview


[Lys3]-Bombesin (CAS 66839-66-5, molecular formula C₇₁H₁₁₀N₂₂O₁₈S, MW 1591.8 g/mol) is a synthetic 14‑amino‑acid bombesin analog in which the naturally occurring Arg³ is substituted by Lys³, introducing a primary ε‑amino group for bioconjugation without disrupting the C‑terminal receptor‑binding motif [1]. Bombesin and its mammalian homolog gastrin‑releasing peptide (GRP) bind the gastrin‑releasing peptide receptor (GRPR, also designated BB₂) with high affinity, and GRPR is overexpressed in prostate, breast, small‑cell lung, and pancreatic cancers [2]. The Lys³ substitution creates a single, well‑defined chemical handle that enables site‑specific radiolabeling (⁶⁴Cu, ¹⁸F, ⁹⁹ᵐTc, ¹¹¹In, ¹⁷⁷Lu) while preserving near‑native receptor affinity, making [Lys3]-Bombesin a preferred scaffold for development of GRPR‑targeted diagnostic and theranostic radiopharmaceuticals [3].

[Lys3]-Bombesin Procurement: Why Bombesin, [Tyr4]-Bombesin, or Truncated BBN(7‑14) Analogs Cannot Substitute


Bombesin‑receptor‑targeted peptides are not interchangeable. Native bombesin lacks a single, well‑defined conjugation site, leading to heterogeneous labeling and variable pharmacokinetics. [Tyr⁴]-Bombesin, widely used as a radio‑iodinated probe, contains a tyrosine substitution that alters receptor affinity and internalization kinetics relative to Lys³‑modified analogs. Truncated C‑terminal analogs such as Aca‑BBN(7‑14) eliminate the N‑terminal region where [Lys3]-Bombesin carries its conjugation‑enabling ε‑amine, resulting in a >8‑fold loss of GRPR binding affinity and altered biodistribution with higher hepatobiliary clearance [1]. Moreover, head‑to‑head PET imaging studies directly demonstrate that ¹⁸F‑FB‑[Lys3]BBN achieves significantly higher tumor uptake than ¹⁸F‑FB‑Aca‑BBN(7‑14) at all time points examined (P < 0.01), with receptor‑mediated tumor accumulation that is fully blockable by [Tyr⁴]BBN, confirming specificity that truncated analogs lack [2]. The quantitative evidence below establishes exactly where [Lys3]-Bombesin—and its chelator‑conjugated derivatives—provides a measurable procurement advantage over candidate alternatives.

[Lys3]-Bombesin Quantitative Comparative Evidence: Receptor Affinity, Tumor Uptake, and Conjugation Advantage Data


GRPR Binding Affinity: DOTA-[Lys3]BBN vs. DOTA-Aca-BBN(7‑14) — 8.4‑Fold Higher Affinity Confirmed by Direct Head‑to‑Head Comparison

In a direct competitive binding assay on PC‑3 human prostate carcinoma cells using ¹²⁵I‑[Tyr⁴]BBN as the radioligand, DOTA‑[Lys3]BBN demonstrated an IC₅₀ of 2.2 ± 0.5 nM, compared to 18.4 ± 0.2 nM for DOTA‑Aca‑BBN(7‑14), an 8.4‑fold affinity advantage for the [Lys3]-bearing analog [1]. The parental ¹²⁵I‑[Tyr⁴]BBN exhibited a Kd of 14.8 ± 0.4 nM on the same PC‑3 cells, confirming that DOTA‑[Lys3]BBN maintains GRPR affinity comparable to or better than native bombesin probes while the truncated analog loses substantial binding capacity.

GRPR binding affinity competitive radioligand assay PC-3 prostate cancer cells bombesin analog comparison

In Vivo Tumor Uptake and Imaging Contrast: ¹⁸F‑FB‑[Lys3]BBN vs. ¹⁸F‑FB‑Aca‑BBN(7‑14) — Significantly Higher PC‑3 Tumor Uptake at All Time Points

Dynamic microPET imaging in athymic nude mice bearing subcutaneous PC‑3 prostate tumor xenografts revealed that tumor uptake of ¹⁸F‑FB‑[Lys3]BBN was significantly higher than that of ¹⁸F‑FB‑Aca‑BBN(7‑14) at all time points examined (P < 0.01) [1]. Furthermore, the receptor specificity of ¹⁸F‑FB‑[Lys3]BBN was confirmed by effective blockade of tumor uptake upon co‑injection of [Tyr⁴]BBN, whereas the truncated analog ¹⁸F‑FB‑Aca‑BBN(7‑14) showed no obvious blockade under identical conditions, indicating a substantial fraction of its tumor accumulation was non‑GRPR‑mediated [1]. ¹⁸F‑FB‑[Lys3]BBN also successfully delineated orthotopic PC‑3 tumors at early time points with minimal bladder activity interference.

PET imaging PC-3 tumor xenograft tumor uptake bombesin analog comparison dynamic microPET

Preservation of Native‑Like Receptor Affinity After Chelator Conjugation: DOTA‑[Lys3]BBN IC₅₀ Nearly Equivalent to Native Bombesin

Conjugation of the macrocyclic chelator DOTA to the Lys³ ε‑amino group of [Lys3]BBN yields DOTA‑[Lys3]BBN, which retains a GRPR IC₅₀ of 2.2 ± 0.5 nmol/L, nearly identical to the reported IC₅₀ of native bombesin (BBN) at 1.5 nmol/L [1]. Earlier work with ⁹⁹ᵐTc‑DADT‑[Lys3]‑bombesin conjugates reported Ki values ranging from 3.5 ± 0.7 nM to 5.2 ± 1.5 nM (depending on the bifunctional chelating agent), comparable to the Ki of bombesin itself (4.3 ± 1.0 nM) [2]. This body of evidence establishes that the Lys³ position tolerates diverse chemical modifications—DOTA, DADT, HYNIC, DTPA—with minimal impact on receptor binding, a property not shared by N‑terminal or C‑terminal modification strategies that often require spacer/linker optimization to recover affinity.

receptor affinity DOTA conjugation bombesin GRPR structure-activity relationship

Metabolic Stability Advantage: ⁶⁴Cu‑DOTA‑[Lys3]BBN Demonstrates Organ‑Level Stability Superiority vs. Truncated BBN(7‑14) Analog

Metabolic stability assessment via HPLC analysis of organ homogenates (blood, urine, tumor, liver, kidney) revealed that ⁶⁴Cu‑DOTA‑[Lys3]BBN is relatively stable across all tissues examined, whereas the truncated analog ⁶⁴Cu‑DOTA‑Aca‑BBN(7‑14) showed more extensive degradation, particularly in liver and kidney [1]. Separately, ¹⁸F‑FB‑[Lys3]BBN exhibited moderate stability in blood and PC‑3 tumor but rapid degradation in liver, kidneys, and urine, with predominant renal excretion—a clearance profile more favorable than the mixed hepatobiliary‑renal clearance of ¹⁸F‑FB‑Aca‑BBN(7‑14) [2].

metabolic stability HPLC bombesin analog degradation PC-3 tumor xenograft

Rapid and Efficient Cellular Internalization: Over 60% Internalized Within 15 Minutes at 37°C, Enabling Effective Intracellular Radionuclide Retention

Incubation of ⁶⁴Cu‑DOTA‑[Lys3]BBN with GRPR‑positive PC‑3 prostate cancer cells at 37 °C resulted in rapid, temperature‑dependent internalization, with >60% of the cell‑associated tracer internalized within the first 15 minutes and uptake remaining constant over 2 hours [1]. Limited efflux of ⁶⁴Cu activity was observed over 2 hours, attributed to lysosomal trapping of the radiotracer—a property consistent with the agonistic behavior of [Lys3]-BBN against GRPR and critical for sustained intracellular radionuclide retention in both diagnostic and therapeutic applications. While rapid internalization is a general feature of GRPR‑agonistic bombesin analogs, the Lys³ modification does not impair this process, and conjugates retain internalization kinetics comparable to native bombesin.

receptor internalization PC-3 cells lysosomal trapping theranostic efficacy

Kit‑Formulation Compatibility and Radiochemical Yield: Lyophilized ⁹⁹ᵐTc‑EDDA/HYNIC‑[Lys3]‑Bombesin Achieves >93% Radiochemical Purity with High Specific Activity

⁹⁹ᵐTc‑EDDA/HYNIC‑[Lys3]‑bombesin was successfully prepared from lyophilized kit formulations, achieving radiochemical purities consistently >93% (reported >95% in multiple studies) with high specific activity of approximately 0.1 GBq/nmol [1]. In a comparative co‑ligand study, the EDDA/tricine formulation achieved 98.08 ± 0.25% radiochemical purity, significantly outperforming the NA/tricine formulation (95.1 ± 0.3%), and—critically—demonstrated significantly higher tumor‑specific binding in PC‑3 tumor‑bearing mice [2]. The lyophilized kit format enables room‑temperature reconstitution with generator‑eluted ⁹⁹ᵐTc‑pertechnetate, compatible with hospital radiopharmacy workflows and GMP manufacturing, a translational advantage not demonstrated for many alternative bombesin analog conjugates requiring multi‑step radiochemical synthesis.

lyophilized kit formulation radiochemical purity ⁹⁹ᵐTc labeling GMP-compatible manufacturing

[Lys3]-Bombesin Procurement-Linked Application Scenarios: Where Quantitative Differentiation Determines Fit‑for‑Purpose Selection


GRPR‑Targeted PET Tracer Development: Where [Lys3]-Bombesin's 8.4‑Fold Higher Affinity Over Truncated Analogs Dictates Ligand Choice

For positron emission tomography (PET) imaging of GRPR‑overexpressing tumors (prostate, breast, small‑cell lung cancer), the selection of [Lys3]-Bombesin over truncated Aca‑BBN(7‑14) analogs is quantitatively justified. DOTA‑[Lys3]BBN's IC₅₀ of 2.2 ± 0.5 nM vs. DOTA‑Aca‑BBN(7‑14)'s 18.4 ± 0.2 nM translates into higher tumor‑to‑background ratios, verified by microPET studies where ¹⁸F‑FB‑[Lys3]BBN tumor uptake significantly exceeded that of ¹⁸F‑FB‑Aca‑BBN(7‑14) at all time points (P < 0.01) [1]. Procuring [Lys3]-Bombesin as the peptide scaffold for ⁶⁴Cu, ¹⁸F, or ⁶⁸Ga labeling ensures receptor‑mediated tumor accumulation with blockable specificity, a prerequisite for clinical diagnostic accuracy that truncated analogs fail to demonstrate.

Lyophilized ⁹⁹ᵐTc SPECT Kit Manufacturing: [Lys3]-Bombesin Enables Room‑Temperature Kit Reconstitution with Validated >93% Radiochemical Purity

For hospital radiopharmacy and commercial kit manufacturing, [Lys3]-Bombesin conjugated to HYNIC and formulated as a lyophilized EDDA/tricine kit consistently delivers >93% radiochemical purity after simple reconstitution with ⁹⁹ᵐTc‑pertechnetate, with documented batch reproducibility across multiple studies [1]. The comparative evaluation of co‑ligand systems shows the EDDA/tricine formulation achieves 98.08 ± 0.25% purity with significantly higher tumor‑specific binding than the NA/tricine alternative, which also exhibits undesirable reticuloendothelial system uptake [2]. This kit‑compatible advantage is specific to [Lys3]-Bombesin‑based constructs and has been demonstrated in clinical feasibility studies for breast cancer imaging, making it a procurement‑relevant criterion for groups transitioning from preclinical to clinical SPECT imaging.

Bifunctional Chelator Scaffold for Theranostic Radiopharmaceutical Pairs: Single Peptide, Multiple Radiometals Without Affinity Penalty

The Lys³ ε‑amino group of [Lys3]-Bombesin serves as a universal conjugation handle for diverse bifunctional chelators (DOTA, DTPA, HYNIC, DADT, NOTA) without substantial loss of GRPR binding affinity. Data show that DOTA‑[Lys3]BBN retains an IC₅₀ of 2.2 ± 0.5 nmol/L (vs. BBN's 1.5 nmol/L) [3], while ¹¹¹In‑[DTPA¹,Lys³,Tyr⁴]‑BN exhibits a Ki of 0.83 ± 0.36 nM against human BB₂ receptor with a Kd of 22.9 ± 6.81 nM on PC‑3 cells [4]. This enables the systematic development of matched‑pair theranostic agents: e.g., ⁶⁸Ga‑DOTA‑[Lys3]BBN for PET diagnosis and ¹⁷⁷Lu‑DOTA‑[Lys3]BBN for targeted radionuclide therapy using the identical peptide‑chelator construct. Procuring [Lys3]-Bombesin as the base peptide scaffold therefore provides a single chemical entity that supports multiple radiometal labeling strategies, reducing supply chain complexity for translational radiopharmaceutical programs.

Prostate Cancer Receptor Quantification and Occupancy Studies: Validated Competitive Binding Probe with Defined Kd and Bmax

For receptor pharmacology studies requiring quantitative measurement of GRPR density (Bmax) and ligand affinity (Kd) on human prostate cancer specimens, [Lys3]-Bombesin‑based probes offer validated parameters. Competitive binding assays using DOTA‑[Lys3]BBN against ¹²⁵I‑[Tyr⁴]BBN on PC‑3 cells established a Bmax of 2.7 ± 0.1 × 10⁶ receptors per cell with the reference ligand Kd of 14.8 ± 0.4 nM [1]. These defined binding parameters, combined with the availability of the peptide in high purity (≥95%) and its documented solubility in standard buffers (50 mM sodium phosphate, pH 8.5; or 10% DMSO in PBS, pH 7.5) [5], make [Lys3]-Bombesin a procurement‑ready tool for receptor occupancy assays, autoradiography, and GRPR expression profiling across tumor subtypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Lys3]-Bombesin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.